Levorphanol-d3 L-Tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levorphanol-d3 L-Tartrate is a deuterated form of Levorphanol Tartrate, an opioid analgesic used to manage moderate to severe pain. The compound is a synthetic opioid, structurally similar to morphine but significantly more potent. This compound is often used in scientific research due to its unique properties and interactions with opioid receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Levorphanol-d3 L-Tartrate involves several steps, starting from the precursor morphinan. The process includes:
Hydrogenation: The precursor undergoes hydrogenation to introduce deuterium atoms, resulting in the deuterated form.
Tartaric Acid Reaction: The deuterated morphinan is then reacted with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Hydrogenation: Large-scale hydrogenation reactors are used to introduce deuterium atoms.
Crystallization: The product is crystallized to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions
Levorphanol-d3 L-Tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Halogenation and other substitution reactions can modify its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine and bromine are used under controlled conditions.
Major Products Formed
N-oxide Derivatives: Formed during oxidation.
Non-deuterated Levorphanol: Formed during reduction.
Halogenated Derivatives: Formed during substitution reactions.
Scientific Research Applications
Levorphanol-d3 L-Tartrate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects.
Biology: Helps in understanding opioid receptor interactions and signaling pathways.
Medicine: Research on pain management and opioid pharmacokinetics.
Industry: Used in the development of new analgesic drugs and formulations.
Mechanism of Action
Levorphanol-d3 L-Tartrate exerts its effects by binding to opioid receptors in the brain and spinal cord. It primarily targets the mu-opioid receptor, altering the transmission and perception of pain. The compound also interacts with delta and kappa opioid receptors, contributing to its analgesic effects. Additionally, it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may enhance its pain-relieving properties.
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid with similar analgesic properties but lower potency.
Methadone: A synthetic opioid with a longer half-life and different receptor interactions.
Oxycodone: Another synthetic opioid used for pain management but with different pharmacokinetics.
Uniqueness
Levorphanol-d3 L-Tartrate is unique due to its deuterium atoms, which can alter its metabolic stability and pharmacokinetics. This makes it a valuable tool in research for studying the effects of deuterium substitution on opioid activity and metabolism.
Properties
Molecular Formula |
C21H29NO7 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;/m0./s1/i1D3; |
InChI Key |
RWTWIZDKEIWLKQ-CCIGQTNASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.